molecular formula C16H19Br3N2O B385253 6-bromo-1-(dibromomethyl)-5,5-dimethyl-N-(6-methyl-2-pyridinyl)-4-bicyclo[2.1.1]hexanecarboxamide

6-bromo-1-(dibromomethyl)-5,5-dimethyl-N-(6-methyl-2-pyridinyl)-4-bicyclo[2.1.1]hexanecarboxamide

Cat. No. B385253
M. Wt: 495g/mol
InChI Key: SQFGIESILRVDDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-bromo-1-(dibromomethyl)-5,5-dimethyl-N-(6-methyl-2-pyridinyl)-4-bicyclo[2.1.1]hexanecarboxamide is an aromatic amide.

Scientific Research Applications

Carbene Rearrangement Studies

In the field of organic chemistry, the compound has been utilized in studies focusing on carbene rearrangement. Specifically, Dorok et al. (2002) synthesized 4-Bromo-1-(dibromomethyl)bicyclo[2.1.1]hexane, a compound closely related to the one , through a series of reactions including the formation of dienolate, saponification, and oxidation. This research contributed to the understanding of the reactivity and rearrangement of carbene compounds in organic synthesis (Dorok, Ziemer, & Szeimies, 2002).

Synthesis of Polyheterocyclic Ring Systems

Abdel‐Latif et al. (2019) explored the use of a similar compound, 3-Amino-5-bromo-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine, as a precursor for creating new polyheterocyclic ring systems. This research has implications for developing novel molecular structures with potential applications in various fields, including medicinal chemistry (Abdel‐Latif, Mehdhar, & Abdel-Ghani, 2019).

Development of Antipsychotic Agents

Högberg et al. (1990) researched the synthesis and antidopaminergic properties of compounds closely related to the query compound, such as (S)-5-Bromo-2,3-dimethoxy-N-[(1-ethyl-2-pyrrolidinyl)methyl]benzamide. Their work contributes to the understanding of the structural and functional properties of potential antipsychotic agents (Högberg, de Paulis, Johansson, Kumar, Hall, & Ogren, 1990).

Bromination Studies in Organic Synthesis

Gavrilova et al. (2013) studied the bromination of 6-dibromomethyl-6-methylcyclohexyl-2,4-dien-1-one, a structurally similar compound, under various conditions. This research is significant for understanding the bromination process in organic synthesis and its applications in creating complex molecular structures (Gavrilova, Krut’ko, Moiseeva, Churakov, & Beloglazkina, 2013).

Efficient Synthesis Techniques

Hirokawa, Horikawa, & Kato (2000) described an efficient synthesis method for a compound similar to the query, emphasizing the significance of regioselective and efficient synthesis techniques in pharmaceutical and chemical research (Hirokawa, Horikawa, & Kato, 2000).

properties

Product Name

6-bromo-1-(dibromomethyl)-5,5-dimethyl-N-(6-methyl-2-pyridinyl)-4-bicyclo[2.1.1]hexanecarboxamide

Molecular Formula

C16H19Br3N2O

Molecular Weight

495g/mol

IUPAC Name

6-bromo-4-(dibromomethyl)-5,5-dimethyl-N-(6-methylpyridin-2-yl)bicyclo[2.1.1]hexane-1-carboxamide

InChI

InChI=1S/C16H19Br3N2O/c1-9-5-4-6-10(20-9)21-13(22)16-8-7-15(11(16)17,12(18)19)14(16,2)3/h4-6,11-12H,7-8H2,1-3H3,(H,20,21,22)

InChI Key

SQFGIESILRVDDD-UHFFFAOYSA-N

SMILES

CC1=NC(=CC=C1)NC(=O)C23CCC(C2Br)(C3(C)C)C(Br)Br

Canonical SMILES

CC1=NC(=CC=C1)NC(=O)C23CCC(C2Br)(C3(C)C)C(Br)Br

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-bromo-1-(dibromomethyl)-5,5-dimethyl-N-(6-methyl-2-pyridinyl)-4-bicyclo[2.1.1]hexanecarboxamide
Reactant of Route 2
Reactant of Route 2
6-bromo-1-(dibromomethyl)-5,5-dimethyl-N-(6-methyl-2-pyridinyl)-4-bicyclo[2.1.1]hexanecarboxamide
Reactant of Route 3
6-bromo-1-(dibromomethyl)-5,5-dimethyl-N-(6-methyl-2-pyridinyl)-4-bicyclo[2.1.1]hexanecarboxamide
Reactant of Route 4
Reactant of Route 4
6-bromo-1-(dibromomethyl)-5,5-dimethyl-N-(6-methyl-2-pyridinyl)-4-bicyclo[2.1.1]hexanecarboxamide
Reactant of Route 5
6-bromo-1-(dibromomethyl)-5,5-dimethyl-N-(6-methyl-2-pyridinyl)-4-bicyclo[2.1.1]hexanecarboxamide
Reactant of Route 6
6-bromo-1-(dibromomethyl)-5,5-dimethyl-N-(6-methyl-2-pyridinyl)-4-bicyclo[2.1.1]hexanecarboxamide

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